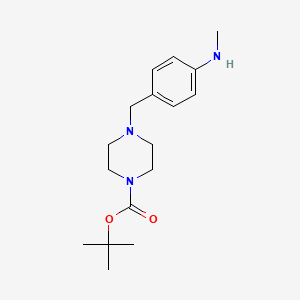![molecular formula C11H15N3O B1422323 3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS No. 1240526-10-6](/img/structure/B1422323.png)
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Overview
Description
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, also known as 3DMPP, is an organic compound with a molecular formula of C6H10N2O. It is a colorless, odorless solid that is soluble in water and other organic solvents. 3DMPP is a member of the pyrazole family and is found naturally in some plant species. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Biological Evaluation
- A series of novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential in various biological activities. These compounds have shown promise in antimicrobial and anticancer activities, with specific derivatives displaying significant potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, and as anticancer agents in vitro against various cancer cell lines (Hafez, El-Gazzar, & Al-Hussain, 2016).
Neuroinflammation and TSPO Ligands
- Pyrazolo[1,5-a]pyrimidines have been identified as potent ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. These findings are significant for the development of diagnostic tools and therapeutic interventions for neuroinflammatory diseases. Novel compounds in this class demonstrated high affinity for TSPO and showed potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Antimicrobial Activity
- The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some compounds showing pronounced activity against selected microbial strains. This includes the synthesis of novel compounds with antibacterial activity, offering insights into potential new treatments for microbial infections (Sirakanyan et al., 2021).
Chemical Synthesis and Structural Analysis
- Research into the chemical synthesis of pyrazolo[1,5-a]pyrimidine compounds has led to the development of methods for creating a variety of derivatives with potential application in drug development and material science. This includes studies on regioselectivity of synthesis, crystallographic analysis, and the formation of complexes with phenols, which are essential for understanding the chemical behavior and potential utility of these compounds (Erkin et al., 2017).
Insecticidal and Antibacterial Potential
- Pyrimidine linked pyrazole heterocyclic compounds have been prepared and evaluated for their insecticidal and antibacterial potential. This research demonstrates the versatility of pyrazolo[1,5-a]pyrimidine structures in developing agents for agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary target of the compound “3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a major component of the extracellular matrix. This receptor plays a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .
Mode of Action
The compound interacts with DDR1, inhibiting its activation . This interaction disrupts the normal signaling pathways of DDR1, leading to changes in cellular functions such as cell adhesion, proliferation, and extracellular matrix remodeling .
Biochemical Pathways
The inhibition of DDR1 activation affects several biochemical pathways. Primarily, it disrupts collagen-induced activation of DDR1 and DDR2 . This disruption can lead to downstream effects on cell adhesion, proliferation, and extracellular matrix remodeling .
Pharmacokinetics
The compound is known to be orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
The result of the compound’s action is the inhibition of DDR1 activation, leading to a decrease in cell adhesion, proliferation, and extracellular matrix remodeling . This can have significant effects at the molecular and cellular levels, potentially influencing the growth and spread of cancer cells .
Properties
IUPAC Name |
3-(2,3-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-9(2)13-14-7-10(4-3-5-15)6-12-11(8)14/h6-7,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHYEKRFYDFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)
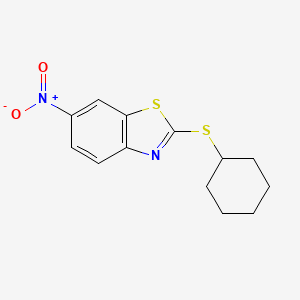
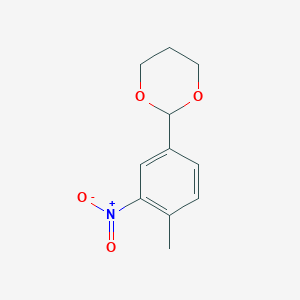
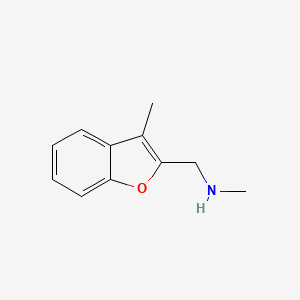


![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)
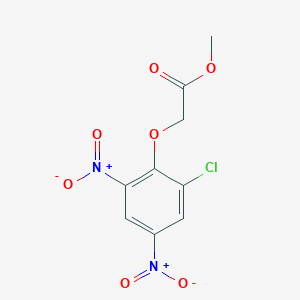
![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)

